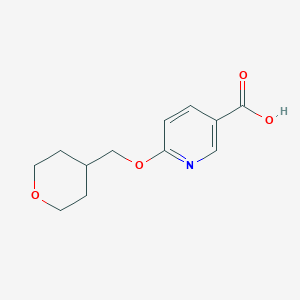

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Description

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Designations

The compound 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is systematically named 5-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid according to IUPAC rules. This nomenclature reflects its pyridine core (position 3 carboxylic acid) and the tetrahydropyran-4-ylmethoxy substituent at position 6. Alternative designations include:

Registry Numbers and Database Classifications

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1072855-70-9 | |

| PubChem CID | 63851173 | |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol |

Database classifications categorize it under carboxylic acids and heterocyclic compounds, with HS Code 2934999090.

Historical Context of Nicotinic Acid Derivatives

Evolution of Pyridine Carboxylic Acid Chemistry

Nicotinic acid (pyridine-3-carboxylic acid) has been studied since the early 20th century for its role in vitamin B₃ metabolism. Industrial synthesis methods emerged in the 1940s, including liquid-phase oxidation of alkylpyridines using nitric acid. Patents from the 1950s–1970s optimized halogen-mediated oxidation processes for pyridine carboxylic acids, enabling scalable production.

Development of Tetrahydropyran-Linked Derivatives

The integration of tetrahydropyran (THP) groups into nicotinic acid frameworks gained traction in the 2000s, driven by:

Scientific and Industrial Significance

Position in Contemporary Chemical Research

Recent studies highlight its utility in:

Industrial Relevance and Applications

Research Objectives and Scope

Current Research Objectives

- Synthetic Optimization : Improving yields of THP-linked derivatives via green chemistry approaches (e.g., Cyrene solvent systems).

- Biological Activity Mapping : Profiling its effects on lipid metabolism and insulin signaling pathways.

- Structural Diversification : Developing analogs with modified THP groups to enhance target specificity.

Scope of Investigations

- Structural Analysis : X-ray crystallography to resolve its binding modes with enzymatic targets.

- Structure-Activity Relationships (SAR) : Correlating substituent effects at position 6 with pharmacological efficacy.

- Industrial Scalability : Evaluating continuous-flow synthesis for large-scale production.

Properties

IUPAC Name |

6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWXMFGGPBSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid typically involves the introduction of the tetrahydropyran methoxy group onto a nicotinic acid derivative, often through etherification reactions. The key synthetic challenge is the selective substitution at the 6-position of the pyridine ring without affecting the carboxylic acid functionality.

Etherification Approach

A common route involves:

- Starting with 6-hydroxynicotinic acid or a suitable 6-halo-nicotinic acid derivative.

- Reacting with tetrahydro-2H-pyran-4-ylmethanol or its activated derivative (e.g., tetrahydro-2H-pyran-4-ylmethyl halide) under conditions favoring nucleophilic substitution or Williamson ether synthesis.

- Use of base catalysts such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to promote ether bond formation.

- Reaction conditions optimized to avoid hydrolysis or side reactions affecting the carboxylic acid group.

This method yields the target ether compound with good regioselectivity and yield.

Multi-Step Synthesis via Protected Intermediates

In some protocols, the carboxylic acid group is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during etherification. After successful introduction of the tetrahydropyran-4-ylmethoxy group, the ester is hydrolyzed under acidic or basic conditions to regenerate the free acid.

This strategy improves overall yield and purity by minimizing side reactions and facilitating purification steps.

Related Synthetic Insights from Analogous Compounds

Though direct detailed protocols for this compound are limited, synthesis of structurally related nicotinic acid derivatives and nicotinamides bearing tetrahydropyran substituents provides valuable insights:

- For example, synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves acylation of the substituted nicotinic acid derivative with propargyl amine, following etherification.

- Multi-step organic synthesis techniques including acylation, etherification, and amide formation are commonly employed.

- The presence of the tetrahydropyran ring requires careful control of reaction conditions to preserve ring integrity.

Alternative Synthetic Routes

- Some methods utilize cyclization and ring-forming reactions to generate the tetrahydropyran moiety in situ, followed by functionalization at the pyridine ring.

- These approaches are more complex and less common for this specific compound but may be relevant for derivatives or analogs.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Etherification | 6-hydroxynicotinic acid + tetrahydro-2H-pyran-4-ylmethanol | Base (K2CO3, NaH), DMF/DMSO | Room temp to reflux, inert atmosphere | Straightforward, good yield | Requires careful control to avoid acid group hydrolysis |

| Protected Ester Route | 6-hydroxynicotinic acid ester + tetrahydro-2H-pyran-4-ylmethanol | Base, esterification and hydrolysis reagents | Multi-step, mild hydrolysis | Higher purity, better yield | More steps, longer synthesis |

| Acylation and Amide Formation (Analogous) | Etherified nicotinic acid derivative + amine | Coupling agents (e.g., EDC) | Mild conditions | Enables derivative synthesis | Not direct for acid preparation |

| Cyclization-Based Synthesis (Analogous) | Cycloalkanones + DMFDMA + hippuric acid (for pyran ring formation) | Acetic anhydride, heat | Multi-step, elevated temperatures | Useful for fused ring systems | Complex, less direct |

Research Findings and Optimization Notes

- The choice of solvent and base is critical for maximizing yield and selectivity in etherification.

- Protecting groups for the acid function significantly improve reaction outcomes and ease purification.

- Reaction monitoring by NMR and HPLC is recommended to track conversion and minimize side products.

- Scale-up considerations include maintaining anhydrous conditions and controlling temperature to preserve the tetrahydropyran ring.

- Analogous compounds suggest that mild conditions prevent ring opening or rearrangement of the tetrahydropyran moiety.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The tetrahydro-2H-pyran-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid has been studied for its potential therapeutic effects, particularly in the following areas:

- Neurotransmitter Modulation : In vitro studies suggest that compounds with similar structures can modulate neurotransmitter release, indicating potential applications in neuropharmacology.

- Anti-inflammatory Properties : Preliminary research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Medicinal Chemistry

The compound serves as a valuable starting material for synthesizing more complex molecules. Its tetrahydro-2H-pyranylmethoxy group acts as a protecting group during chemical reactions, allowing for selective modifications at other sites on the molecule. This versatility makes it a candidate for developing new drug candidates.

Analytical Chemistry

Due to its unique structure, this compound can be utilized as a reference standard in pharmaceutical testing and analytical techniques. Its stability under various conditions makes it suitable for use in quality control processes in drug development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various preclinical models:

In Vivo Anti-inflammatory Study

A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Antitumor Efficacy

In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Tetrahydro-2H-pyran-Substituted Carboxylic Acids

Compounds in this category share the tetrahydro-2H-pyran moiety but differ in substituent positions and functional groups. Key examples include:

Analysis :

- The similarity score (0.96) of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid highlights its structural proximity to the target compound, differing only in the methyl group vs. methoxy-nicotinic acid substitution.

- Tetrahydropyranyl-4-acetic acid lacks the aromatic pyridine ring, resulting in lower molecular complexity and distinct reactivity in coupling reactions.

Nicotinic Acid Derivatives

These compounds retain the nicotinic acid backbone but vary in substituents:

Analysis :

- The tetrahydro-2H-pyran-4-ylmethoxy group in the target compound introduces steric bulk and moderate lipophilicity compared to 6-Methylnicotinic acid, which may enhance binding to hydrophobic enzyme pockets.

- Nicotinic acid’s lack of substituents (naturally isolated from Asarum heterotropides) results in higher aqueous solubility but rapid clearance, limiting therapeutic utility without derivatization.

Biological Activity

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a derivative of nicotinic acid, characterized by its unique structural features that confer various biological activities. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential effects on neurotransmitter modulation and anti-inflammatory properties. Below is a detailed exploration of its biological activity, synthesis, and applications based on available research findings.

Structural Characteristics

The molecular formula of this compound is C12H15NO4, with a molecular weight of approximately 237.25 g/mol. The compound features a pyridine ring, which is crucial for its biological activity, along with a tetrahydro-2H-pyran moiety connected via a methoxy group. This specific configuration may enhance its interaction with biological targets, particularly nicotinic acid receptors.

Neurotransmitter Modulation

In vitro studies suggest that compounds with similar structures can modulate neurotransmitter release. For instance, derivatives of nicotinic acid have been shown to influence acetylcholine release, which is critical for cognitive functions and neuromuscular transmission. The presence of the tetrahydro-2H-pyran group may enhance the lipophilicity of the compound, facilitating better membrane penetration and receptor interaction.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. Compounds with similar structural motifs have demonstrated the ability to inhibit nitric oxide (NO) production in macrophages, which is a key mediator in inflammatory responses. In one study, the compound was assessed for its ability to reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophages .

Synthesis Pathways

The synthesis of this compound can be approached through various methods, including:

- Protective Group Strategies : Utilizing tetrahydro-2H-pyran as a protecting group during multi-step synthesis allows for selective modifications at other functional sites.

- Functionalization Techniques : Employing reactions such as alkylation or acylation to introduce the methoxy group onto the nicotinic acid framework.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to this compound:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| 6-(5-Methyl-3-phenyloxazol-4-ylmethoxy)nicotinic acid | Isoxazole ring | Anti-inflammatory properties |

| 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid | Similar tetrahydropyran structure | Modulation of neurotransmitter release |

| 6-(N-Methyl-tetrahydropyran-4-yloxy)nicotinic acid | N-methyl substitution | Varying pharmacological profiles |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Testing : The compound serves as a reference standard in drug development processes due to its defined structural characteristics and biological activity.

- Therapeutic Applications : Ongoing research focuses on enhancing the efficacy of this compound while minimizing side effects in therapeutic contexts, particularly in treating neurological disorders and inflammatory diseases.

Q & A

Q. What are the recommended synthetic pathways for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a tetrahydro-2H-pyran-4-ylmethoxy group to a nicotinic acid scaffold. Key steps include:

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to protect reactive hydroxyl moieties during coupling .

- Coupling Reactions : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 nucleophilic substitution for ether linkage formation. AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) can predict feasible routes by analyzing analogous pyran-ether systems .

- Purification : Chromatography (silica gel, gradient elution) or recrystallization in ethyl acetate/hexane mixtures improves yield .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring (chair conformation) .

- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the tetrahydro-2H-pyran moiety to the nicotinic acid core?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Switch from polar aprotic (DMF) to less coordinating solvents (THF, DCM) to reduce byproduct formation .

- Catalyst Screening : Test Pd(0) complexes (e.g., Pd₂(dba)₃) for Ullman-type couplings, which improve regioselectivity in hindered systems .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) to minimize degradation .

Q. How to resolve discrepancies in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Standardize protocols:

- Solvent Selection : Use buffered aqueous solutions (pH 7.4 PBS) for biological assays vs. DMSO for in vitro studies .

- Purity Verification : Quantify residual solvents (GC-MS) and crystallinity (DSC) to exclude hydrate/anhydrate forms .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous media, which artificially reduce solubility .

Q. What strategies enhance the compound’s stability in long-term pharmacological assays?

Methodological Answer:

- Storage Conditions : Store at –20°C under argon to prevent oxidation of the pyran ring .

- pH Buffering : Maintain pH 6–7 in assay media to avoid acid-catalyzed hydrolysis of the methoxy group .

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to stabilize against thermal degradation .

Q. How to design structure-activity relationship (SAR) studies targeting the nicotinic acid moiety?

Methodological Answer:

- Substituent Variation : Synthesize analogs with substituents at the 4-/5-positions (e.g., methyl, amino, aryl) to probe electronic effects on target binding .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate substituent Hammett σ values with bioactivity .

- In Vitro Assays : Screen against NADPH oxidases (NOX isoforms) to evaluate inhibition potency, as nicotinic acid derivatives are known NOX inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.